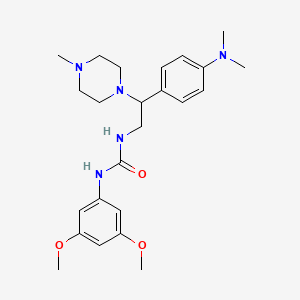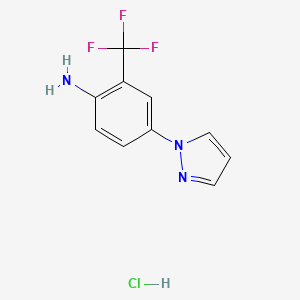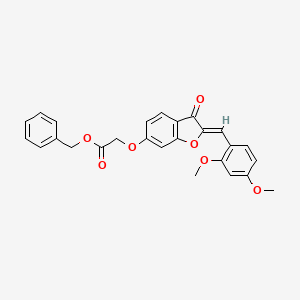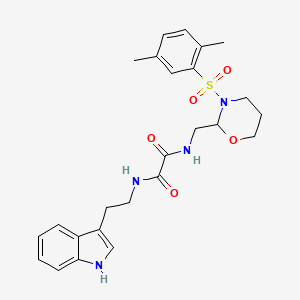
Fmoc-meape(5)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-meape(5)-OH: is a synthetic peptide derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. The compound is often used in the preparation of multi-antigenic peptides and other complex peptide structures.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-meape(5)-OH is widely used in the synthesis of multi-antigenic peptides, which are used as vaccines and in immunological research. The compound allows for the preparation of complex peptide structures with multiple antigenic sites.
Biology: In biological research, this compound is used to study protein-protein interactions and to develop peptide-based inhibitors of enzymes and receptors. The compound is also used in the development of peptide-based drugs.
Medicine: In medicine, this compound is used in the development of peptide-based therapeutics for the treatment of various diseases, including cancer and infectious diseases. The compound is also used in the development of diagnostic tools and imaging agents.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and vaccines. The compound is also used in the development of peptide-based materials for use in biotechnology and nanotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-meape(5)-OH typically involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group is used to protect the amino group of the amino acids during the synthesis. The synthesis is carried out using solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support. The Fmoc group is removed using a base, such as piperidine, to allow for the addition of the next amino acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS techniques. The process is automated to ensure high efficiency and reproducibility. The use of automated peptide synthesizers allows for the rapid assembly of the peptide chain, followed by purification using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group is removed using a base, such as piperidine, to expose the amino group for further reactions.
Coupling: The exposed amino group reacts with the carboxyl group of the next amino acid in the presence of coupling reagents, such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the solid support using a cleavage reagent, such as trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Cleavage: TFA with scavengers, such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products: The major product of these reactions is the desired peptide sequence, which can be further purified and characterized using techniques such as HPLC and mass spectrometry.
Mecanismo De Acción
The mechanism of action of Fmoc-meape(5)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the stepwise assembly of the peptide chain. The deprotection of the Fmoc group exposes the amino group for further reactions, enabling the synthesis of complex peptide structures.
Comparación Con Compuestos Similares
Fmoc-Lys(Meape)-OH: Similar to Fmoc-meape(5)-OH, but with a different amino acid sequence.
Fmoc-Ala(Meape)-OH: Similar to this compound, but with alanine instead of the meape sequence.
Fmoc-Gly(Meape)-OH: Similar to this compound, but with glycine instead of the meape sequence.
Uniqueness: this compound is unique in its ability to form multi-antigenic peptides with multiple antigenic sites. The compound’s structure allows for the preparation of complex peptide structures that are not possible with other similar compounds. This makes this compound a valuable tool in peptide synthesis and research.
Propiedades
IUPAC Name |
5-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(13-7-6-12-20(23)24)21(25)26-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACCHZGQHFDCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173690-48-7 |
Source


|
| Record name | 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2431305.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


![(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2431312.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2431314.png)
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431315.png)

![N'-[(4-chlorophenyl)methylene]-10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2431317.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)benzoate](/img/structure/B2431320.png)
